5-苄基-1H-1,2,4-三唑-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

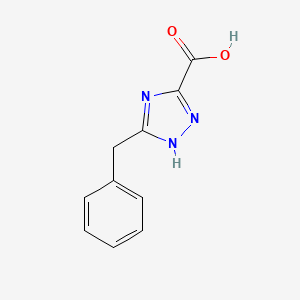

The compound of interest, 5-benzyl-1H-1,2,4-triazole-3-carboxylic acid, is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their diverse range of biological activities and applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of 5-substituted 1,2,3-triazoles can be achieved through the directed lithiation of 1-(benzyloxy)-1,2,3-triazole, followed by the reaction with various electrophiles to introduce different substituents at the 5-position. The benzyl group can be subsequently removed to afford the corresponding 5-substituted 1-hydroxy-1,2,3-triazoles . Additionally, the synthesis of 5-benzyl-4-(3,4-dimethoxyphenethyl)-2H-1,2,4-triazol-3(4H)-one, a closely related compound, has been characterized by various spectroscopic methods, indicating the feasibility of synthesizing benzyl-substituted triazole derivatives .

Molecular Structure Analysis

The molecular structure of 5-benzyl-1H-1,2,4-triazole derivatives has been studied using experimental techniques such as X-ray crystallography and spectroscopic methods, as well as computational methods like density functional theory (DFT). These studies provide detailed information on the geometry, vibrational frequencies, and chemical shift values, which are in good agreement with experimental data . The crystal structure analysis of related triazole derivatives reveals the presence of supramolecular interactions that influence the molecular arrangement in the solid state .

Chemical Reactions Analysis

Triazole derivatives exhibit a range of chemical reactivities, such as alkylation reactions. For instance, 5-hydroxy-1-tolyl-1,2,3-triazoles can undergo alkylation at different positions of the heterocycle, leading to the formation of mesoionic or alkoxy derivatives depending on the substitution pattern . These reactions are indicative of the potential chemical transformations that 5-benzyl-1H-1,2,4-triazole-3-carboxylic acid might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-benzyl-1H-1,2,4-triazole-3-carboxylic acid can be inferred from related compounds. For example, the solubility and equilibrium behavior in various solvents have been studied for similar triazole derivatives . The introduction of a benzoyl group at the C-5 position of the triazole ring has been shown to provide structural diversity and influence the physical properties of the molecules . Additionally, the presence of formyl and carboxylic acid groups in triazole derivatives can lead to tautomerism, which affects their chemical behavior in solution .

科学研究应用

抗真菌和抗菌特性

5-苄基-1H-1,2,4-三唑-3-羧酸衍生物已被研究其抗真菌和抗菌特性。例如,某些衍生物已显示出对白色念珠菌的有效性,与氟康唑相当,并且对肺炎链球菌、大肠杆菌和化脓性链球菌等细菌菌株具有更高的活性,在某些情况下高于氨苄西林 (Nikalje, Ghodke, Khan, & Sangshetti, 2015)。

合成和抗氧化特性

该化合物已被用于合成具有潜在抗氧化特性的各种衍生物。研究重点是开发合成这些衍生物的制备方法,并研究它们的物理化学性质和抗氧化活性 (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022)。

抗肿瘤活性

一些 5-苄基-1H-1,2,4-三唑-3-羧酸的衍生物已被探索其抗肿瘤特性。这包括研究苯并呋喃基取代的 1,2,4-三唑及其在癌症治疗中的潜在疗效 (Kaldrikyan, Grigoryan, Melik-Ogandzhanyan, & Arsenyan, 2009)。

结构和分子研究

该化合物也一直是结构和分子研究的主题,尤其是在分子对接和抗癌活性方面。这些研究旨在了解该化合物与生物靶标的相互作用,例如与癌症研究相关的 EGFR 激酶结构域 (Kaczor 等,2013)。

合成多种衍生物

研究还集中于合成 5-苄基-1H-1,2,4-三唑-3-羧酸的多种衍生物,以用于各种潜在应用。这包括探索不同的合成途径,并评估所得化合物的性质和潜在应用 (Dovbnya, Kaplaushenko, & Korzhova, 2021)。

未来方向

属性

IUPAC Name |

5-benzyl-1H-1,2,4-triazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-10(15)9-11-8(12-13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,14,15)(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZOKLZJHWSCBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=NN2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-benzyl-1H-1,2,4-triazole-3-carboxylic acid | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2506494.png)

![N-(5-cyanothiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2506503.png)

![N-[(2-Chlorophenyl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2506504.png)

![5-Methyl-2-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2506507.png)

![(5-Chloro-6-hydroxypyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2506508.png)

![(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(2-ethylpiperidin-1-yl)methanone](/img/structure/B2506511.png)

![2-((6-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2506516.png)